4-(butan-2-yl)thiophene-3-carboxylic acid
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Overview
Description
4-(butan-2-yl)thiophene-3-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a butan-2-yl group attached to the fourth position and a carboxylic acid group attached to the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, catalytic reactions, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(butan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
4-(butan-2-yl)thiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(butan-2-yl)thiophene-3-carboxylic acid
- 4-(methyl)thiophene-3-carboxylic acid
- 4-(ethyl)thiophene-3-carboxylic acid
Uniqueness
4-(butan-2-yl)thiophene-3-carboxylic acid is unique due to the specific positioning of the butan-2-yl group and the carboxylic acid group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1555130-51-2 |
---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
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